2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers This compound features a complex structure with multiple functional groups, including a chloro group, an ethoxy group, a nitroso group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route might include:
Nitration: Introduction of a nitro group to an aromatic ring.
Reduction: Conversion of the nitro group to a nitroso group.
Etherification: Introduction of the ethoxy group via a nucleophilic substitution reaction.
Halogenation: Introduction of the chloro group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used.
Major Products
Oxidation: Formation of 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene.
Reduction: Formation of 2-Chloro-1-(3-ethoxy-4-aminophenoxy)-4-(trifluoromethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene would depend on its specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, leading to a biological effect. The nitroso group could play a role in redox reactions, while the trifluoromethyl group might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with a nitro group instead of a nitroso group.
2-Chloro-1-(3-ethoxy-4-aminophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with an amino group instead of a nitroso group.
2-Chloro-1-(3-methoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The unique combination of functional groups in 2-Chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene gives it distinct chemical properties and potential applications. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and biological activity.
Properties
CAS No. |
86823-15-6 |
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Molecular Formula |
C15H11ClF3NO3 |
Molecular Weight |
345.70 g/mol |
IUPAC Name |
2-chloro-1-(3-ethoxy-4-nitrosophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H11ClF3NO3/c1-2-22-14-8-10(4-5-12(14)20-21)23-13-6-3-9(7-11(13)16)15(17,18)19/h3-8H,2H2,1H3 |
InChI Key |
DLWCMCPWVMIHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N=O |
Origin of Product |
United States |
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